tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate
Overview
Description
Tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate (TBADTN) is a synthetic organic compound that has been used in a variety of scientific research applications. TBADTN is a derivative of the bicyclic compound bicyclo[3.3.1]nonan-7-yl and is composed of a tert-butyl group and a carbamate group. This compound has been found to possess a variety of biochemical and physiological effects, making it a valuable tool for scientific research.
Scientific Research Applications
Photochemical Behavior and Mechanistic Studies
Research by Muraoka et al. (1996) delves into the photochemical behavior of ω-thiabicyclo[3.n.1]alkan-3-one, closely related to the query compound. They explore its photoreactivity under various conditions, highlighting its distinctive chemoselectivity and the influence of sulfur-carbonyl charge-transfer interactions in the photo-excited state. This study provides insights into the unique photoreactivity of such compounds, which can be foundational for designing photoresponsive materials (Muraoka, Zheng, Nishimura, & Tanabe, 1996).
Synthesis and Spectroscopic Analysis
Iriepa et al. (2004) focus on the synthesis and detailed spectroscopic analysis of carbamates derived from an azabicyclic chloroformate and primary heterocyclic amines, including benzimidazole and thiazole derivatives. This research contributes to the understanding of how various carbamates, similar in structure to the query compound, can be synthesized and characterized, offering pathways for the development of novel organic compounds with potential applications in medicinal chemistry and materials science (Iriepa et al., 2004).
Crystallographic and Synthetic Studies
Kant et al. (2015) conducted synthetic and crystallographic studies on carbamic acid tert-butyl esters, providing valuable information on the molecular structure and conformation of these compounds. Such studies are crucial for the design of molecules with specific properties, including potential pharmaceutical applications (Kant, Singh, & Agarwal, 2015).
Chemoselective Transformations
Sakaitani and Ohfune (1990) explore the chemoselective transformations of amino protecting groups via tert-butyldimethylsilyl carbamates. Their work provides a methodological foundation for the selective modification of amino groups, a key step in the synthesis of complex organic molecules, including those with biological activity (Sakaitani & Ohfune, 1990).
Catalysis and N-tert-Butoxycarbonylation
Chankeshwara and Chakraborti (2006) report on the use of indium(III) halides as efficient catalysts for the N-tert-butoxycarbonylation of amines, a reaction relevant to the synthesis of N-tert-butyl carbamates. Their findings highlight the efficiency and selectivity of these catalysts, which could be applied in the synthesis of various carbamate derivatives with potential pharmaceutical relevance (Chankeshwara & Chakraborti, 2006).
properties
IUPAC Name |
tert-butyl N-(9-amino-3,3-dioxo-3λ6-thiabicyclo[3.3.1]nonan-7-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-13(2,3)19-12(16)15-10-4-8-6-20(17,18)7-9(5-10)11(8)14/h8-11H,4-7,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHCPZWFQFQQCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CS(=O)(=O)CC(C1)C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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